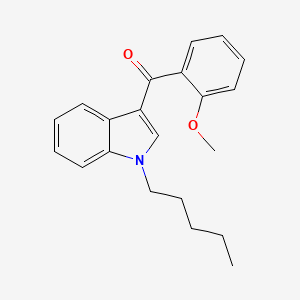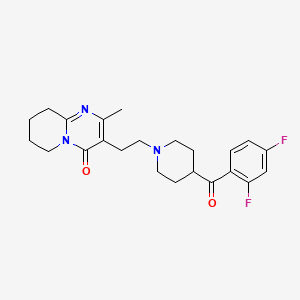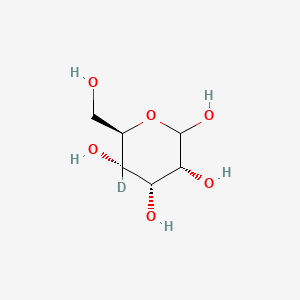
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate involves several steps. One common method includes the reaction of 4-hydroxybenzoic acid with 2,3-epoxypropyl ether in the presence of a base to form 4-(2,3-epoxypropoxy)benzoic acid. This intermediate is then reacted with isopropoxyethanol under acidic conditions to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving this compound includes its potential use in drug development and as a model compound for studying drug interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group in the compound is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This reactivity makes it a valuable tool in studying biochemical pathways and enzyme mechanisms .
Comparison with Similar Compounds
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate can be compared with similar compounds such as:
2-Isopropoxyethyl 4-[[(2RS)-2-Hydroxy-3-(isopropylamino)propyl]oxy]benzoate:
4-(2,3-Epoxypropoxy)benzoic acid: This intermediate in the synthesis of this compound shares the epoxy group but lacks the isopropoxyethyl moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and make it suitable for a wide range of research applications.
Properties
CAS No. |
1346603-05-1 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 |
IUPAC Name |
2-propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C15H20O5/c1-11(2)17-7-8-18-15(16)12-3-5-13(6-4-12)19-9-14-10-20-14/h3-6,11,14H,7-10H2,1-2H3 |
InChI Key |
WIXOVOWSUCEDGS-UHFFFAOYSA-N |
SMILES |
CC(C)OCCOC(=O)C1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-[2-13C]glucose](/img/structure/B583748.png)
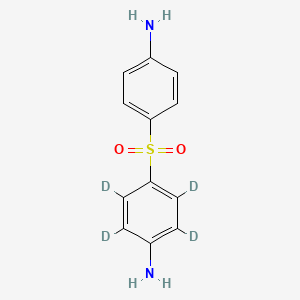
![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)
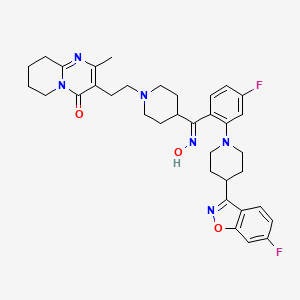
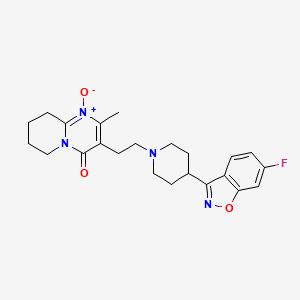
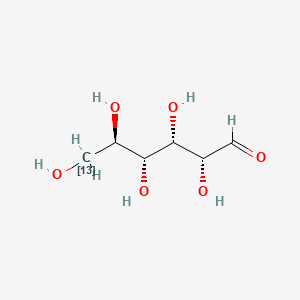
![sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B583760.png)
